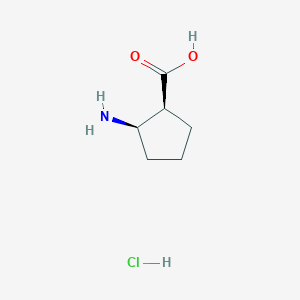

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride is a chiral amino acid derivative with a unique cyclopentane ring structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride typically involves the cyclization of γ-substituted amino acid derivatives or the alkylation of glycine equivalents with 1,2-electrophiles . Another common method is the cyclopropanation of alkenes under the action of diazo compounds, ylides, or carbene intermediates . These reactions are often carried out under controlled conditions to ensure high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve the use of enzymatic resolution techniques to obtain the desired enantiomer with high purity . Enzymatic methods are preferred due to their efficiency and selectivity, which are crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be used to introduce functional groups or modify existing ones.

Reduction: Often employed to reduce carbonyl groups to alcohols or amines.

Substitution: Commonly used to replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may include the use of strong bases or acids, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, thereby modulating their activity . This interaction can lead to inhibition or activation of biochemical pathways, depending on the target and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-Aminocyclopropanecarboxylic acid: Known for its role as a plant growth regulator.

Cispentacin: An antifungal antibiotic with a similar cyclopentane structure.

Icofungipen: A derivative with antifungal activity.

Uniqueness

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride stands out due to its specific stereochemistry and the presence of a cyclopentane ring, which imparts unique chemical and biological properties. Its ability to act as a chiral building block and its potential therapeutic applications make it a valuable compound in various fields of research.

Biologische Aktivität

(1S,2R)-(+)-2-Amino-1-cyclopentanecarboxylic acid hydrochloride, also known as L-cycloleucine, is a cyclic amino acid derivative that has attracted attention for its potential biological activities. This compound's structure consists of a cyclopentane ring with an amino and a carboxylic acid functional group, which contributes to its unique properties and interactions in biological systems.

- Molecular Formula : C6H11NO2·HCl

- Molecular Weight : 165.618 g/mol

- CAS Number : 128052-92-6

- Purity : Typically available at 98% purity

The biological activity of this compound is primarily attributed to its role as an analog of leucine, an essential amino acid. It has been shown to interact with various biochemical pathways, particularly in the modulation of protein synthesis and cell signaling.

Key Mechanisms:

- Inhibition of Protein Synthesis : Studies indicate that this compound can inhibit the activity of certain enzymes involved in protein synthesis, potentially affecting cellular growth and metabolism.

- Neurotransmitter Modulation : As an amino acid derivative, it may influence neurotransmitter pathways, particularly those involving glutamate and GABA (gamma-aminobutyric acid), which are crucial for neuronal function.

1. Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various bacterial strains. Its ability to disrupt bacterial cell wall synthesis is notable.

2. Anti-inflammatory Effects

This compound has been studied for its potential anti-inflammatory effects. In vitro studies have shown that it can reduce the expression of pro-inflammatory cytokines in immune cells.

3. Effects on Neutrophil Function

In a human neutrophil static adhesion assay, it was observed that this compound significantly decreased the number of adherent neutrophils in a concentration-dependent manner, indicating its potential role in modulating immune responses .

Study on Antimicrobial Properties

A study published in Antimicrobial Agents and Chemotherapy highlighted the efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against these pathogens, suggesting significant antimicrobial potential.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Study on Anti-inflammatory Activity

In another investigation focusing on inflammation, researchers found that treatment with this compound led to a reduction in TNF-alpha levels in lipopolysaccharide-stimulated macrophages by approximately 50%. This indicates its potential utility in managing inflammatory conditions.

Eigenschaften

IUPAC Name |

(1S,2R)-2-aminocyclopentane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2.ClH/c7-5-3-1-2-4(5)6(8)9;/h4-5H,1-3,7H2,(H,8,9);1H/t4-,5+;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVBDVNLIEHCCTP-UYXJWNHNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H](C1)N)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.